
5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride is a chemical compound known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an acetylamino group, a methoxy group, and a sulfonyl fluoride group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride typically involves the following steps:
Nitration: The starting material, 2-methoxybenzenesulfonyl chloride, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Fluorination: Finally, the acetylamino derivative is treated with a fluorinating agent such as sulfur tetrafluoride to introduce the sulfonyl fluoride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The acetylamino group can undergo oxidation to form corresponding nitroso or nitro derivatives, while reduction can convert it back to the amino group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and fluoride ion.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation Products: Nitroso and nitro derivatives of the acetylamino group.
Hydrolysis Products: Sulfonic acid and fluoride ion.
Aplicaciones Científicas De Investigación
5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly electrophilic and can form covalent bonds with nucleophilic amino acid residues such as serine, threonine, and cysteine in proteins. This covalent modification can inhibit the activity of enzymes and alter protein function, making the compound useful for studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
4-(Acetylamino)phenyl imidodisulfuryl difluoride: Another sulfonyl fluoride compound with similar reactivity but different structural features.
Sulfuryl Fluoride: A gaseous fluorinating agent used in similar applications but with different handling and safety considerations.
Fluorinated Sulfonamides: Compounds with similar sulfonyl fluoride groups but varying in the nature of the attached substituents.
Uniqueness
5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride is unique due to the presence of both acetylamino and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with biological molecules and makes the compound valuable for targeted applications in research and industry.
Propiedades
Número CAS |
781-88-4 |
|---|---|
Fórmula molecular |
C9H10FNO4S |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
5-acetamido-2-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10FNO4S/c1-6(12)11-7-3-4-8(15-2)9(5-7)16(10,13)14/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
XFVROKNKBOFKJS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


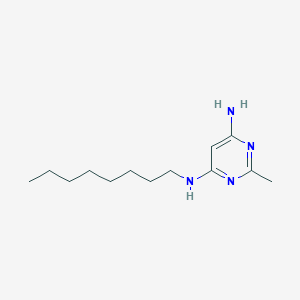
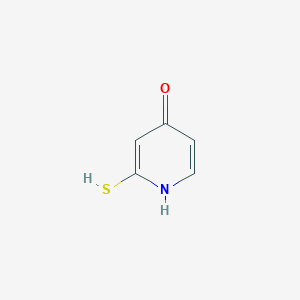



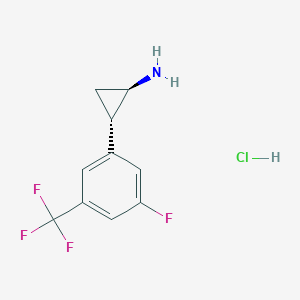
![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)
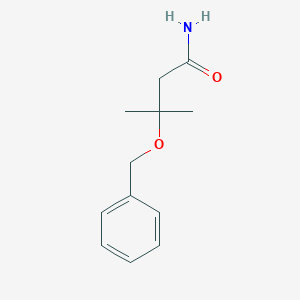
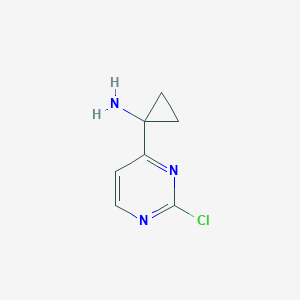
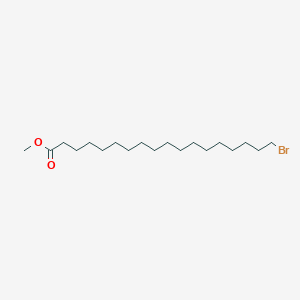

![7-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13346991.png)

![6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13347009.png)
